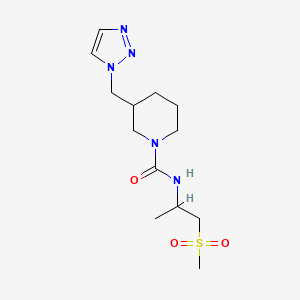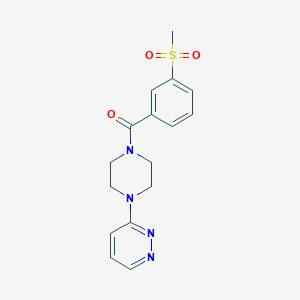
(3-Methylsulfonylphenyl)-(4-pyridazin-3-ylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methylsulfonylphenyl)-(4-pyridazin-3-ylpiperazin-1-yl)methanone is a complex organic compound that features a unique combination of functional groups, including a methylsulfonylphenyl moiety and a pyridazinylpiperazinylmethanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylsulfonylphenyl)-(4-pyridazin-3-ylpiperazin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the condensation of 3-methylsulfonylphenyl derivatives with pyridazinylpiperazine intermediates. The reaction conditions often require the use of organic solvents such as dimethylformamide (DMF) and catalysts like palladium complexes to facilitate the coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: (3-Methylsulfonylphenyl)-(4-pyridazin-3-ylpiperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyridazinyl ring can be reduced under specific conditions to yield dihydropyridazine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are employed.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are used under acidic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
(3-Methylsulfonylphenyl)-(4-pyridazin-3-ylpiperazin-1-yl)methanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of (3-Methylsulfonylphenyl)-(4-pyridazin-3-ylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and the biological context .
Comparison with Similar Compounds
- (3-Methylsulfonylphenyl)-(4-pyridazin-3-ylpiperazin-1-yl)ethanone
- (3-Methylsulfonylphenyl)-(4-pyridazin-3-ylpiperazin-1-yl)propanone
- (3-Methylsulfonylphenyl)-(4-pyridazin-3-ylpiperazin-1-yl)butanone
Comparison: Compared to its analogs, (3-Methylsulfonylphenyl)-(4-pyridazin-3-ylpiperazin-1-yl)methanone exhibits unique properties due to the specific positioning of the functional groups. This positioning can influence its reactivity, stability, and interaction with biological targets, making it a compound of particular interest in medicinal chemistry and material science .
Properties
IUPAC Name |
(3-methylsulfonylphenyl)-(4-pyridazin-3-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-24(22,23)14-5-2-4-13(12-14)16(21)20-10-8-19(9-11-20)15-6-3-7-17-18-15/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCPTOADYPLZJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[1-(Difluoromethyl)cyclopropyl]-3-[5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazol-2-yl]urea](/img/structure/B7050599.png)
![3-bromo-N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]furan-2-carboxamide](/img/structure/B7050602.png)
![N-[2-(3-chlorophenoxy)ethyl]-4-methylsulfonylpiperazine-1-carboxamide](/img/structure/B7050606.png)
![3-[(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-1-[(4,5-dimethoxy-2-methylphenyl)methyl]-1-methylurea](/img/structure/B7050627.png)
![[1-(2,4-Difluorophenyl)-5-methylpyrazol-3-yl]-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B7050629.png)
![3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)-N-[3-oxo-3-(pyridin-4-ylmethylamino)propyl]propanamide](/img/structure/B7050638.png)
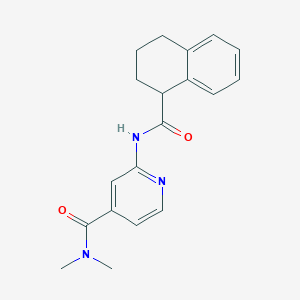

![(4-Bromophenyl)-[4-(7-chloro-3-methyl-1-benzofuran-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7050653.png)
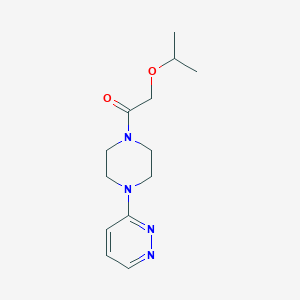
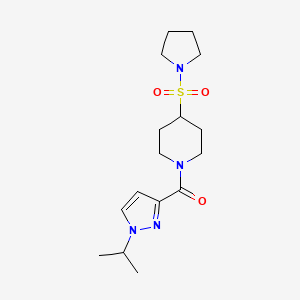
![Thiophen-3-yl-[4-[3-(trifluoromethyl)pyridine-4-carbonyl]piperazin-1-yl]methanone](/img/structure/B7050677.png)
![2,5-dimethyl-N-[[3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]-1,3-thiazole-4-carboxamide](/img/structure/B7050701.png)
